3-methyl-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide
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Overview
Description
3-Methyl-N-[2-({3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide is a complex organic compound known for its unique structural characteristics and extensive applications in various scientific fields.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.
Mode of Action
It’s known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
These could include pathways involved in cell proliferation (anticancer activity), microbial growth (antimicrobial activity), pain and inflammation (analgesic and anti-inflammatory activity), oxidative stress (antioxidant activity), viral replication (antiviral activity), and various enzymatic processes .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties.
Result of Action
Based on the reported pharmacological activities of similar compounds, the effects could include inhibition of cell proliferation (anticancer activity), inhibition of microbial growth (antimicrobial activity), reduction of pain and inflammation (analgesic and anti-inflammatory activity), reduction of oxidative stress (antioxidant activity), inhibition of viral replication (antiviral activity), and inhibition of various enzymatic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-[2-({3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide involves multi-step organic reactions. One approach starts with the preparation of the intermediate triazolopyridazine derivative, which is then coupled with the corresponding benzamide derivative. Typical conditions for these reactions may include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like palladium on carbon, under inert atmosphere to facilitate the coupling reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve advanced techniques such as flow chemistry, where reagents are continuously fed into a reactor. This method enhances efficiency and product yield. High-pressure reactors and automated synthesis equipment are often utilized to ensure precision and reproducibility in the production process.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of reactions including:
Oxidation: Commonly using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation can reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions facilitated by bases such as sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Reagents like sodium hypochlorite in aqueous media.
Reduction: Hydrogen gas with palladium or nickel catalysts.
Substitution: Reagents like lithium diisopropylamide for nucleophilic attack.
Major Products
Oxidation: Formation of corresponding oxidized benzamides.
Reduction: Hydrogenated derivatives with reduced aromaticity.
Substitution: Substituted triazolopyridazine compounds with varied functional groups.
Scientific Research Applications
3-Methyl-N-[2-({3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide is utilized in various research domains:
Chemistry: As a precursor in synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Employed in binding studies to identify potential interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of novel materials and specialty chemicals.
Comparison with Similar Compounds
Compared to similar compounds, 3-Methyl-N-[2-({3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide stands out due to its unique structure and multifaceted applications. Similar compounds include:
Triazolopyridazines: Known for their pharmaceutical relevance.
Benzamides: Utilized in medicinal chemistry for drug development. The distinct combination of the triazolopyridazine and benzamide functionalities in this compound provides a unique platform for designing advanced molecules with enhanced properties.
This detailed overview captures the essence and extensive potential of this compound
Properties
IUPAC Name |
3-methyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-15-6-5-9-17(14-15)21(27)22-12-13-28-19-11-10-18-23-24-20(26(18)25-19)16-7-3-2-4-8-16/h2-11,14H,12-13H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQRYYHRQVAXON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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